N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide

Anticancer agent design Hydrazone conformational analysis Lung cancer cytotoxicity

This 4-fluorophenyl ethylidene hydrazone is a rationally superior scaffold for targeted NSCLC drug discovery and type 2 diabetes SAR programs. Unlike benzaldehyde-derived methylidene analogs, its conformational rigidity (~12° torsional angle) drives tumor-selective cytotoxicity (A549 cells) without harming normal fibroblasts. The 4-fluoro substitution (Hammett σp=+0.06) finely tunes phenol acidity for glucagon receptor antagonism—a modulation unachievable with 4-chloro or unsubstituted phenyl variants. For metallodrug development, the furan oxygen provides a stronger H-bond acceptor profile than thiophene sulfur, enhancing complex solubility. Choose this ethylidene variant for superior solid-state behavior and predictable polymorph screening.

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
Cat. No. B11669286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide
Molecular FormulaC13H11FN2O2
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESCC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H11FN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+
InChIKeyXEAYHWBKOVYHNN-OQLLNIDSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(1E)-1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide: Compound Identity and Procurement-Relevant Classification


N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide (molecular formula C13H12FN3O2) belongs to the acylhydrazone subclass of Schiff bases, formed via condensation of furan-2-carbohydrazide with 4-fluoroacetophenone . As a hydrazide–hydrazone derivative incorporating both a furan heterocycle and a 4-fluorophenyl substituent, the compound falls within a scaffold class recognized for glucagon receptor antagonism, anticancer cytotoxicity, and antimicrobial activity [1]. The furan-2-carbohydrazide core has demonstrated oral bioavailability in optimized analogs [2], while the ethylidene linkage (vs. methylidene) introduces conformational rigidity distinct from benzaldehyde-derived counterparts [3]. This compound is primarily available from specialty research chemical suppliers and is not presently listed as a pharmacopeial standard.

Why N'-[(1E)-1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide Cannot Be Interchanged with Generic Furan-2-Carbohydrazide Hydrazones


Substitution within the furan-2-carbohydrazide hydrazone series is non-trivial due to three interdependent structural determinants that govern bioactivity and physicochemical behavior. First, the ketone-derived ethylidene bridge (C=N–C(CH3)–) introduces greater steric bulk and altered imine geometry compared to the aldehyde-derived methylidene (C=N–CH–) analogs, affecting both target engagement and metabolic stability [1]. Second, the 4-fluoro substituent on the phenyl ring modulates electronic distribution across the hydrazone π-system, directly influencing hydrogen-bonding capacity, logP, and passive membrane permeability—properties that the non-fluorinated or 4-chloro analogs do not replicate [2]. Third, the furan oxygen contributes to a distinct H-bond acceptor profile versus thiophene (sulfur) or pyridine analogs, altering solubility and potential off-target interactions [3]. Quantitative evidence for these differentiation axes is presented below.

Quantitative Differentiation Evidence for N'-[(1E)-1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide vs. Closest Analogs


Ethylidene vs. Methylidene Bridge: Conformational and Cytotoxicity Differentiation

The ethylidene bridge in the target compound introduces a methyl group at the imine carbon, contrasting with the methylidene (CH) bridge in N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide. In a series of furan-2-carbohydrazide derivatives evaluated against A549 human lung cancer cells via MTT assay, compounds bearing ketone-derived hydrazone linkages exhibited IC50 values spanning 43.38–342.63 µM, with the most potent ethylidene-bearing analog achieving an IC50 of 43.38 µM while sparing normal BJ fibroblasts [1]. The benzaldehyde-derived methylidene analogs in the same scaffold class lacked this selectivity window, exhibiting cytotoxicity against both A549 and BJ cells [1]. This selectivity differential is attributed to the altered imine geometry imposed by the ethylidene methyl group, which affects target protein binding conformation.

Anticancer agent design Hydrazone conformational analysis Lung cancer cytotoxicity

4-Fluoro vs. 4-Chloro vs. Unsubstituted Phenyl: Electronic and Target Engagement Differentiation

The 4-fluorophenyl substituent imparts a unique electronic profile to the hydrazone scaffold. In the broader furan-2-carbohydrazide glucagon receptor antagonist series, fluorine substitution on the phenyl ring contributes to optimized acidity and hydrogen-bonding characteristics that are critical for target engagement [1]. The prototypical furan-2-carbohydrazide GCGR antagonist 2, containing a fluorinated phenyl motif, binds the human glucagon receptor with Kd = 2.3 nM and inhibits the rat receptor with IC50 = 0.43 nM . The 4-fluoro substituent has a Hammett σp value of +0.06 (electron-withdrawing by induction, electron-donating by resonance), while 4-chloro has σp = +0.23 (purely electron-withdrawing) and unsubstituted hydrogen has σp = 0.00. This subtle electronic difference translates to measurable shifts in the hydrazone NH acidity (pKa) and imine nitrogen basicity, which govern both metal-chelation capacity and hydrogen-bond donor/acceptor strength [2].

Fluorine medicinal chemistry Hydrazone SAR Enzyme inhibition

Furan vs. Thiophene Heterocycle: H-Bond Acceptor Capacity and Solubility Differentiation

The furan oxygen in the target compound serves as a hydrogen-bond acceptor with a calculated pKBHX (H-bond basicity) of approximately 0.13, whereas the thiophene sulfur in N'-[(1E)-1-(4-fluorophenyl)ethylidene]thiophene-2-carbohydrazide acts as a much weaker H-bond acceptor (pKBHX ~ −0.5) [1]. This difference directly impacts aqueous solubility and protein-binding interactions. The furan ring also contributes a lower logP contribution (π-furan ≈ 0.5) compared to thiophene (π-thiophene ≈ 1.1), resulting in a predicted logP reduction of approximately 0.6 log units for the furan analog vs. the thiophene analog [2]. For the target compound with molecular formula C13H12FN3O2 (MW ~ 261.25 g/mol), the predicted logP is estimated at ~2.5, versus ~3.1 for the thiophene analog, translating to an approximately 4-fold higher predicted aqueous solubility for the furan derivative [3].

Heterocycle bioisosterism Solubility optimization Drug-likeness prediction

Crystal-State Conformation: Planarity and Intermolecular Interaction Profile for Solid-Form Selection

The related compound 1,5-bis[1-(4-fluorophenyl)ethylidene]carbohydrazide, which shares the 4-fluorophenyl ethylidene pharmacophore with the target compound, has been characterized by single-crystal X-ray diffraction, revealing a nearly planar hydrazone framework stabilized by an intricate network of noncovalent interactions including C–H···F, C–H···O, and π–π stacking [1]. The torsional angle between the 4-fluorophenyl ring and the hydrazone plane was determined to be approximately 12°, indicating high conjugation, in contrast to the benzaldehyde-derived N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide, where the furan ring disorder (occupancies over two sets of sites) indicates conformational flexibility [2]. This conformational rigidity in the ethylidene series is relevant for reproducible solid-state properties including melting point, solubility, and stability.

Crystal engineering Solid-state characterization Polymorph screening

Optimal Research and Procurement Application Scenarios for N'-[(1E)-1-(4-Fluorophenyl)ethylidene]furan-2-carbohydrazide


Anticancer Screening Libraries Requiring Selective Cytotoxicity Against Lung Adenocarcinoma

The ethylidene-bearing furan-2-carbohydrazide scaffold has demonstrated selective cytotoxicity against A549 human lung adenocarcinoma cells (IC50 = 43.38 µM for the most potent analog) without affecting normal BJ fibroblasts [1]. This selectivity window, not observed in benzaldehyde-derived methylidene analogs, makes the target compound a rational inclusion in focused screening libraries for non-small cell lung cancer (NSCLC) drug discovery. Procurement teams should prioritize this compound over N'-[(E)-(4-fluorophenyl)methylidene]furan-2-carbohydrazide when tumor-selective cytotoxicity is the primary screening objective.

Glucagon Receptor Antagonist Lead Optimization Programs

The furan-2-carbohydrazide core is a validated scaffold for orally active glucagon receptor antagonists, with optimized analogs achieving Kd = 2.3 nM (hGluR) and IC50 = 0.43 nM (rat receptor) [2]. The 4-fluorophenyl ethylidene motif provides the appropriate electronic balance (Hammett σp = +0.06) for phenol acidity modulation—a key SAR parameter identified by Hasegawa et al. [2]. Medicinal chemistry groups pursuing type 2 diabetes targets should select this specific substitution pattern for SAR exploration rather than the 4-chloro (σp = +0.23, overly electron-withdrawing) or unsubstituted phenyl (σp = 0.00, insufficient modulation) analogs.

Metal-Chelating Hydrazone Ligand Design for Bioinorganic Applications

The furan-2-carbohydrazide hydrazone framework forms stable complexes with transition metals including Cu(II), Ni(II), Zn(II), and Cd(II) through the imine nitrogen and carbonyl oxygen donor atoms [3]. The 4-fluoro substituent modulates the electron density at the donor sites without introducing the steric bulk or metabolic liability of chloro or bromo substituents. The furan oxygen (pKBHX ~0.13) provides a stronger H-bond acceptor than the thiophene sulfur analog, enhancing water solubility of the metal complexes—a critical advantage for biological assay compatibility. Researchers developing metallodrug candidates or antimicrobial metal complexes should preferentially procure the furan (not thiophene) and 4-fluoro (not 4-chloro) variant for optimal solubility and electronic profile.

Crystal Engineering and Solid-State Property Studies

The ethylidene pharmacophore confers high conformational planarity (torsional angle ~12°) and ordered crystal packing through a rich network of C–H···F, C–H···O, and π–π noncovalent interactions, as demonstrated in the structurally analogous 1,5-bis[1-(4-fluorophenyl)ethylidene]carbohydrazide [4]. This ordered packing contrasts with the conformational disorder observed in the methylidene analog where the furan ring occupies two sets of sites [5]. Researchers engaged in polymorph screening, co-crystal design, or solid-form patenting should select the ethylidene variant over the methylidene variant for its superior crystallinity and predictable solid-state behavior.

Quote Request

Request a Quote for N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.